molecular formula C15H14N2O3 B12555703 3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde CAS No. 144433-32-9

3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde

Cat. No.: B12555703
CAS No.: 144433-32-9
M. Wt: 270.28 g/mol
InChI Key: QBALMRAGZWQGEU-UHFFFAOYSA-N
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Description

3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde is a complex organic compound with a unique structure that includes both hydrazinylidene and oxocyclohexa-diene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde typically involves the reaction of 2-ethoxyphenylhydrazine with 6-oxocyclohexa-1,4-diene-1-carbaldehyde under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or isopropyl alcohol at elevated temperatures (around 50°C) with vigorous stirring for about an hour .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinylidene derivatives.

Scientific Research Applications

3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in redox reactions, which can modulate cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde is unique due to its specific combination of hydrazinylidene and oxocyclohexa-diene moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and synthetic intermediates.

Properties

CAS No.

144433-32-9

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

5-[(2-ethoxyphenyl)diazenyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C15H14N2O3/c1-2-20-15-6-4-3-5-13(15)17-16-12-7-8-14(19)11(9-12)10-18/h3-10,19H,2H2,1H3

InChI Key

QBALMRAGZWQGEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=NC2=CC(=C(C=C2)O)C=O

Origin of Product

United States

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